molecular formula C11H14BrNO B2540540 N-(2-(4-Bromophenyl)propan-2-YL)acetamide CAS No. 17818-09-6

N-(2-(4-Bromophenyl)propan-2-YL)acetamide

Cat. No.: B2540540
CAS No.: 17818-09-6
M. Wt: 256.143
InChI Key: LBDKTWCZTVHHFA-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-Bromophenyl)propan-2-YL)acetamide serves as an intermediate in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield significant products such as bromophenyl ketones and substituted acetamides.

Biology

This compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effective inhibition against strains like Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 44 nM.

    Table 1: Antimicrobial Activity Comparison
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus44 nM
    Related Bromophenyl CompoundsEscherichia coli180 nM
  • Anticancer Activity : The anticancer potential has been explored through studies involving cell lines such as MCF7 (breast cancer). Certain derivatives demonstrated significant cytotoxicity, suggesting their role as potential therapeutic agents. For instance, compounds with structural similarities showed reduced viability in cancer cells.

    Case Study: Anticancer Effects

    A study assessed the anticancer activity of related compounds, identifying specific derivatives that were highly active against breast cancer cell lines. Molecular docking studies indicated effective binding to target receptors, enhancing their anticancer efficacy.

Industrial Applications

In industrial contexts, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new drugs aimed at treating bacterial infections and cancer.

Biological Activity

N-(2-(4-Bromophenyl)propan-2-YL)acetamide, with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound is characterized by its bromophenyl and acetamide moieties, which contribute to its unique chemical behavior. The mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors, which leads to its observed biological effects.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : It can be oxidized to form bromophenyl ketones or carboxylic acids.
  • Reduction : The bromophenyl group can be reduced to a phenyl group.
  • Substitution : The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives of related compounds have been evaluated for their effectiveness against various pathogens, including multidrug-resistant strains .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus44 nM
Related Bromophenyl CompoundsEscherichia coli180 nM

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving cell lines such as MCF7 (breast cancer) have shown that certain derivatives exhibit significant cytotoxicity. For example, compounds with similar structural features demonstrated reduced viability in cancer cells, indicating their potential as therapeutic agents .

Case Study: Anticancer Effects

In a study assessing the anticancer activity of related compounds:

  • Compounds d6 and d7 were identified as highly active against breast cancer cell lines.
  • Molecular docking studies suggested effective binding to target receptors, enhancing their anticancer efficacy .

Research Findings

Recent investigations into the biological activity of this compound highlight its potential across various applications:

  • Antimicrobial Properties : Effective against multiple bacterial strains, including resistant forms.
  • Anticancer Efficacy : Demonstrated significant cytotoxicity in breast cancer cell lines.
  • Mechanistic Insights : Interaction with specific cellular pathways enhances understanding of its therapeutic potential.

Properties

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDKTWCZTVHHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 21.0 g (97.6 mmol) 2-(4-bromophenyl)-propan-2-ol in 1 L ACN are added 16.1 mL conc. H2SO4 dropwise while keeping the temperature at 20° C. The resulting mixture is stirred at r.t. over night. The solvent is removed in vacuo and the residue is partitioned between water and diethylether. The organic layer is washed with water (2×), sat. aq. NaHCO3 solution (2×) and water again (1×). The solution is dried with MgSO4 and the solvent is removed in vacuo. The crude product is triturated with PE.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One

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